molecular formula C7H16N2 B8560959 Methyl-(3-azetidin-1-ylpropyl)amine

Methyl-(3-azetidin-1-ylpropyl)amine

Cat. No.: B8560959
M. Wt: 128.22 g/mol
InChI Key: ZELFUZLCONPOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(3-azetidin-1-ylpropyl)amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

3-(azetidin-1-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C7H16N2/c1-8-4-2-5-9-6-3-7-9/h8H,2-7H2,1H3

InChI Key

ZELFUZLCONPOCQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (2.98 g) was gradually added to a solution of tert-butyl (3-azetidin-1-yl-3-oxopropyl)carbamate (5.99 g) in tetrahydrofuran (150 ml) while stirring in an ice bath. The mixture was stirred under a nitrogen atmosphere, for 15 minutes in an ice bath and for 45 minutes at room temperature. It was then heated and stirred for 8 hours at 80° C. under a nitrogen atmosphere. The reaction mixture was further heated to reflux for 34 hours at 100° C. under a nitrogen atmosphere. It was then cooled in an ice bath. Water (2.98 ml), 5N aqueous sodium hydroxide (2.98 ml) and water (8.94 ml) were added thereto in that order while stirring, and the mixture was stirred at room temperature for 3 days. The insoluble portion was then filtered. The filtrate was concentrated under reduced pressure to provide the title compound (2.78 g, 82.8%) as a brown oil.
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
tert-butyl (3-azetidin-1-yl-3-oxopropyl)carbamate
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.98 mL
Type
reactant
Reaction Step Two
Quantity
2.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.94 mL
Type
reactant
Reaction Step Two
Yield
82.8%

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